molecular formula C15H17NO3 B13927970 Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate CAS No. 776316-72-4

Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate

Cat. No.: B13927970
CAS No.: 776316-72-4
M. Wt: 259.30 g/mol
InChI Key: GEFPQKWRTGQTDE-UHFFFAOYSA-N
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Description

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is a chemical compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-allyl-3-oxopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrrolidine ring. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-oxopyrrolidine-1-carboxylate: Lacks the allyl group, which may affect its reactivity and biological activity.

    2-Allyl-3-oxopyrrolidine-1-carboxylate: Lacks the benzyl ester group, which may influence its solubility and stability.

Uniqueness

Benzyl 2-allyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both the allyl and benzyl ester groups, which confer distinct chemical properties and potential biological activities. These functional groups may enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

776316-72-4

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl 3-oxo-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-2-6-13-14(17)9-10-16(13)15(18)19-11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI Key

GEFPQKWRTGQTDE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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